N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a quinazoline-derived acetamide compound characterized by a 4-ethylphenyl group attached to the acetamide nitrogen and a 2-ethylquinazolin-4-yloxy moiety at the acetamide’s α-position.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14-9-11-15(12-10-14)21-19(24)13-25-20-16-7-5-6-8-17(16)22-18(4-2)23-20/h5-12H,3-4,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDURBFXZCNRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic compound that belongs to the class of quinazoline derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 335.41 g/mol. The compound features an ethoxyphenyl group linked to a quinazoline moiety via an ether bond, contributing to its unique chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. These interactions may modulate various cellular signaling pathways that are critical in processes like inflammation and cancer progression.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumorigenesis or inflammatory responses.
- Receptor Modulation : It might bind to certain receptors, affecting their signaling capabilities and downstream effects.
Biological Activities
- Anticancer Properties : Preliminary studies suggest that quinazoline derivatives exhibit anticancer properties by inhibiting the growth of cancer cell lines. This compound has shown promise in this area, potentially acting as a selective inhibitor of cancer cell proliferation.
- Antimicrobial Activity : Research indicates that compounds similar to this compound possess antimicrobial properties against various pathogens, making them candidates for further development as antimicrobial agents.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, which is crucial for developing treatments for chronic inflammatory diseases.
Research Findings and Case Studies
Research into the biological activity of this compound has yielded several significant findings:
| Study | Findings |
|---|---|
| In vitro studies | Demonstrated inhibition of cancer cell lines with potential selectivity towards mutant forms of EGFR (Epidermal Growth Factor Receptor). |
| Animal models | Showed reduced tumor growth in xenograft models when treated with the compound, indicating its potential as an anticancer agent. |
| Chemical assays | Revealed interactions with specific enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Ethyl vs. Methyl Groups : The target compound’s 2-ethylquinazolinyl group may improve π-π stacking with hydrophobic protein pockets compared to methyl-substituted analogs .
- Substituent Position : The 4-ethylphenyl group (para position) on the acetamide nitrogen likely reduces metabolic degradation compared to ortho-substituted variants (e.g., N-(2-ethylphenyl)- analogs) .
Pharmacological Activity of Structural Analogs
Anti-Inflammatory Activity:
- Thioacetamide-quinazolinone Derivatives: Compounds like N-(2-ethylphenyl)-2-((4-oxo-3-sulfamoylphenyl)thio)acetamide showed moderate anti-inflammatory activity (87% yield, m.p. 170.5°C), suggesting the acetamide-quinazoline scaffold’s versatility .
Wnt/β-Catenin Pathway Inhibition:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
